2-Carboxyethyl acrylate

Catalog No.
S586873
CAS No.
24615-84-7
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Carboxyethyl acrylate

CAS Number

24615-84-7

Product Name

2-Carboxyethyl acrylate

IUPAC Name

3-prop-2-enoyloxypropanoic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-2-6(9)10-4-3-5(7)8/h2H,1,3-4H2,(H,7,8)

InChI Key

CYUZOYPRAQASLN-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCC(=O)O

Synonyms

2-carboxyethyl acrylate, 2-carboxyethyl ester 2-propenoic acid, 3-acryloyloxypropionic acid, beta-carboxyethyl acrylate

Canonical SMILES

C=CC(=O)OCCC(=O)O

The exact mass of the compound 2-Carboxyethyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Carboxyethyl acrylate (CAS 24615-84-7) is a difunctional aliphatic monomer featuring both a reactive acrylate double bond and a terminal carboxylic acid group, separated by an ethyl spacer. Commercially supplied with standard inhibitors (e.g., MEHQ at 900-1100 ppm) to ensure shelf stability, CEA is primarily procured as an adhesion promoter, rheology modifier, and functional monomer for emulsion polymerization and UV-curable coatings. Its molecular weight (144.13 g/mol) and extended side chain distinguish it from shorter-chain vinyl acids, offering a highly specific balance of hydrophilicity, organic-phase compatibility, and pendant group mobility that directly influences downstream polymer flexibility and substrate interaction .

Replacing 2-carboxyethyl acrylate with generic in-class substitutes like acrylic acid (AA) or 2-hydroxyethyl acrylate (HEA) frequently results in formulation failure or compromised processability. While AA provides the necessary carboxylic functionality, its short chain restricts pendant group mobility, drastically increasing the glass transition temperature (Tg) of the resulting polymer and leading to brittle films that fail in pressure-sensitive adhesive (PSA) applications. Conversely, while HEA offers a similar spacer length, its hydroxyl group imparts a significantly higher dipole moment and polarity, causing it to partition heavily into the aqueous phase during emulsion polymerization. This leads to excessive aqueous homopolymerization, poor incorporation into the target latex particles, and reduced colloidal stability, making CEA non-interchangeable for high-performance copolymer synthesis [1].

Organic Phase Partitioning in Emulsion Polymerization

In emulsion polymerization systems, the distribution of the functional monomer between the aqueous and organic phases dictates copolymer uniformity and process efficiency. Studies evaluating the distribution coefficients demonstrate that CEA partitions much more strongly into nonfunctional monomer phases (such as styrene or butyl acrylate) compared to its hydroxyl analogue, HEA. The carboxylic acid group in CEA contributes significantly less overall polarity than the hydroxyl group in HEA, driving CEA into the organic phase and minimizing undesirable aqueous-phase homopolymerization [1].

Evidence DimensionAqueous vs. Organic Phase Partitioning Affinity
Target Compound DataHigh organic phase partitioning (favorable log Kd for styrene/acrylate systems)
Comparator Or Baseline2-Hydroxyethyl acrylate (HEA) (partitions heavily into the aqueous phase)
Quantified DifferenceCEA exhibits a significantly higher log Kd (organic/water) than HEA due to lower dipole moment contribution from the carboxyl vs. hydroxyl moiety.
ConditionsEmulsion polymerization systems containing water and nonfunctional monomers (e.g., styrene, methacrylates).

High organic phase partitioning ensures that the functional monomer is incorporated into the polymer particles rather than wasted in the water phase, improving yield and batch-to-batch reproducibility.

Homopolymer Glass Transition Temperature (Tg) and Film Flexibility

The extended ethyl spacer in CEA provides critical internal plasticization when polymerized. The homopolymer of CEA exhibits a glass transition temperature (Tg) of approximately 30 °C to 37 °C. In stark contrast, the homopolymer of acrylic acid (AA) has a Tg exceeding 100 °C. This substantial difference allows formulators to incorporate high levels of carboxylic acid functionality for substrate adhesion without embrittling the polymer matrix or relying on volatile external plasticizers [1].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataPoly(CEA) Tg < 37 °C
Comparator Or BaselinePoly(acrylic acid) Tg ~ 106 °C
Quantified DifferenceApproximately 70 °C reduction in Tg compared to acrylic acid.
ConditionsStandard thermal analysis (DSC) of respective homopolymers.

Procuring CEA over AA allows adhesive and coating manufacturers to achieve high peel strength and adhesion without sacrificing the necessary low-temperature flexibility of the film.

Water Structuring and Retention in Hydrogel Networks

The hydration mechanics of CEA-based polymers differ fundamentally from other functional acrylates. In synthesized hydrogels, poly(2-carboxyethyl acrylate) (PCEA) demonstrates an exceptional ability to tightly bind water molecules. Quantitative analysis of the free-to-bound water ratio reveals that PCEA hydrogels maintain a ratio of 1.3:1. By comparison, poly(2-hydroxyethyl acrylate) (PHEA) hydrogels exhibit a much higher ratio of 4.5:1, indicating a larger proportion of loosely held, free water that is susceptible to evaporation or syneresis[1].

Evidence DimensionFree-to-Bound Water Ratio
Target Compound DataPCEA ratio = 1.3:1
Comparator Or BaselinePHEA ratio = 4.5:1
Quantified Difference71% reduction in the proportion of free water relative to bound water.
ConditionsPhotopolymerized hydrogel equilibrium water content analysis.

For biomedical and specialty coating procurement, CEA yields hydrogels with superior moisture retention and structural stability over time compared to standard HEA-based gels.

Reactivity Maintenance in Neutralized Salt Forms

During aqueous or emulsion polymerization, functional monomers are frequently neutralized to their salt forms to manage pH and colloidal stability. CEA distinguishes itself by maintaining significantly greater polymerization reactivity in its salt form compared to acrylic acid. This extended reactivity profile allows for high levels of monomer incorporation across a much wider pH range, preventing the reaction stalling or unreacted monomer pooling that often plagues AA-based syntheses at elevated pH levels .

Evidence DimensionPolymerization Reactivity in Salt Form
Target Compound DataHigh sustained reactivity across a wide pH range
Comparator Or BaselineAcrylic acid (AA) (reactivity drops significantly upon neutralization)
Quantified DifferenceEnables high-percentage incorporation of the neutralized monomer without kinetic penalties.
ConditionsAqueous/emulsion polymerization at elevated pH (neutralized state).

Buyers formulating water-based resins can use CEA to achieve high acid-group functionality in pH-neutral systems without suffering the severe drop in polymerization rates seen with standard acrylic acid.

High-Performance Pressure-Sensitive Adhesives (PSAs)

Directly leveraging the low Tg (approx. 37 °C) and extended pendant chain of CEA, this monomer is the optimal choice for formulating acrylic PSAs. The spacer arm allows the carboxylic acid groups to migrate and orient at the adhesive-substrate interface more effectively than the rigid groups in acrylic acid, dramatically improving peel strength and tack on low-surface-energy substrates without causing the adhesive matrix to become brittle [1].

Emulsion Polymerization of Specialty Coatings

Because CEA partitions favorably into the organic monomer phase rather than the aqueous phase (unlike HEA), it is highly recommended for waterborne latex and emulsion coating syntheses. This ensures that the functional acid groups are uniformly incorporated into the latex particles, providing superior colloidal stability and promoting excellent adhesion to metal and glass substrates in the final dried coating [2].

Advanced Moisture-Retaining Hydrogels

Driven by its exceptionally low free-to-bound water ratio (1.3:1), CEA is highly suited for biomedical hydrogels, wound dressings, and agricultural water-retention materials. Procuring CEA instead of HEA ensures that the resulting hydrogel matrix binds water more tightly, reducing syneresis (weeping) and extending the functional lifespan of the hydrated material under environmental stress [3].

Physical Description

Liquid

XLogP3

0.2

UNII

KM1E1216WR

GHS Hazard Statements

Aggregated GHS information provided by 673 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 673 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 618 of 673 companies with hazard statement code(s):;
H302 (71.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (71.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (79.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (73.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

24615-84-7

Wikipedia

2-carboxyethyl acrylate

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
2-Propenoic acid, 2-carboxyethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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